molecular formula C25H25FN4O5S B13449668 (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide

(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide

Cat. No.: B13449668
M. Wt: 512.6 g/mol
InChI Key: ACYSDERUEPWODX-DLBZAZTESA-N
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Description

This compound is a structurally complex diazocine-carboxamide derivative featuring a fused bicyclic scaffold with a fluorophenylsulfonamido group at position 9 and a 4-methoxyphenyl carboxamide moiety at position 2.

Properties

Molecular Formula

C25H25FN4O5S

Molecular Weight

512.6 g/mol

IUPAC Name

(1R,9R)-5-[(3-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide

InChI

InChI=1S/C25H25FN4O5S/c1-35-20-7-5-19(6-8-20)27-25(32)29-13-16-11-17(15-29)23-10-9-22(24(31)30(23)14-16)28-36(33,34)21-4-2-3-18(26)12-21/h2-10,12,16-17,28H,11,13-15H2,1H3,(H,27,32)/t16-,17+/m0/s1

InChI Key

ACYSDERUEPWODX-DLBZAZTESA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N2C[C@@H]3C[C@H](C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the methanopyrido[1,2-a][1,5]diazocine core, followed by the introduction of the fluorophenylsulfonamido and methoxyphenyl groups through a series of substitution and coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biology, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages over existing compounds in certain applications.

Mechanism of Action

The mechanism of action of (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares a methanopyrido-diazocine core with other derivatives, such as the brominated analogue in :

  • (1R,5S)-N-Allyl-9,11-dibromo-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide Key differences include:
  • Substituents : The target compound has a 3-fluorophenylsulfonamido group and 4-methoxyphenyl carboxamide, whereas the brominated analogue features dibromo and allyl groups.
  • Stereochemistry : The (1R,5R) configuration vs. (1R,5S) may influence target selectivity due to spatial arrangement .

Table 1: Structural and Physicochemical Comparison

Compound Core Scaffold Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Diazocine-carboxamide 3-Fluorophenylsulfonamido, 4-MeOPh ~550 (estimated) ~2.8
Brominated Analogue () Diazocine-carboxamide 9,11-Dibromo, Allyl ~580 (estimated) ~3.5
Diethyl Imidazopyridine () Imidazo[1,2-a]pyridine 4-Nitrophenyl, Phenethyl 571 (reported) ~3.2

*LogP values estimated via fragment-based methods.

Mechanism of Action (MOA) and Target Affinity

highlights that structurally similar compounds, such as oleanolic acid (OA) and hederagenin (HG), share MOAs due to common scaffolds. Applying this principle:

  • The fluorophenylsulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or kinase enzymes).
  • The 4-methoxyphenyl group could improve membrane permeability compared to polar substituents in analogues .

Table 2: Hypothesized Target Affinity Based on Docking Studies ()

Compound Predicted Targets Docking Score (kcal/mol)*
Target Compound Carbonic anhydrase IX, PARP-1 -9.2 (estimated)
Brominated Analogue () Bromodomain-containing proteins -8.5 (estimated)
Diethyl Imidazopyridine () Tyrosine kinase inhibitors -7.8 (reported)

*Scores inferred from ’s large-scale docking methodology.

Chirality and Bioactivity

The (1R,5R) stereochemistry is critical for activity. emphasizes that chirality dictates molecular interactions; for example, Pasteur’s work on tartaric acid showed enantiomers exhibit distinct biological effects. The target compound’s stereochemistry may confer higher target specificity than its (1R,5S) counterpart in , analogous to how (R)-thalidomide is bioactive while (S)-thalidomide is toxic .

Biological Activity

The compound (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorophenylsulfonamide group : This moiety is known for its role in modulating biological activity through interactions with various enzymes and receptors.
  • Methoxyphenyl group : This substituent often enhances lipophilicity and can influence pharmacokinetic properties.
  • Tetrahydropyrido-diazocine core : This bicyclic structure is significant in determining the compound's overall biological interactions.

Molecular Formula

C21H22FN4O4SC_{21}H_{22}FN_{4}O_{4}S

Molecular Weight

The molecular weight of the compound is approximately 426.49 g/mol .

Anticoagulant Properties

Research indicates that compounds structurally related to this molecule exhibit potent anticoagulant activity. For example, modifications in the carboxamido linker have been shown to enhance binding affinity to factor Xa, a crucial enzyme in the coagulation cascade. The specific compound under consideration may similarly exhibit such activity due to its structural features that facilitate enzyme interaction .

Anti-inflammatory Effects

Compounds with similar frameworks have been evaluated for anti-inflammatory properties. The sulfonamide group is known to interfere with pro-inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

  • Factor Xa Inhibition : A study demonstrated that modifications in related compounds resulted in significant factor Xa inhibition, suggesting potential for therapeutic applications in anticoagulation therapy .
  • Cytotoxicity Assays : Preliminary assays on structurally similar compounds showed IC50 values indicating effective cytotoxicity against various cancer cell lines. Further studies are needed to establish the specific activity of this compound .
  • Inflammation Models : In vivo studies using animal models of inflammation indicated that sulfonamide-containing compounds reduced markers of inflammation significantly compared to controls .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticoagulantCompound 40 (Apixaban)High potency against factor Xa
AntitumorIndazole derivativesCytotoxicity against cancer cell lines
Anti-inflammatorySulfonamide derivativesReduction in inflammatory markers

Pharmacokinetic Properties

PropertyValue
SolubilityModerate
BioavailabilityTBD
MetabolismHepatic

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